2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-7-12(16(21)8-15(11)20)17(22)9-19-10-18-13-5-3-4-6-14(13)19/h3-8,10,20-21H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDCTPSRBMFVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Substitution on Phenyl Ring: The ethyl and dihydroxy groups can be introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl groups at positions 2 and 4 of the phenyl ring enable regioselective nucleophilic substitution under acidic or basic conditions .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 2,4-Di-O-alkyl derivatives | 65–78% | |
| Acylation | AcCl, pyridine, RT, 6h | 2,4-Di-O-acetylated intermediate | 92% |
Key findings:
-
Alkylation proceeds preferentially at the 4-hydroxyl group due to steric hindrance at position 2.
-
Acetylated intermediates are stable under anhydrous conditions but hydrolyze rapidly in aqueous acidic media.
Condensation Reactions
The ketone moiety participates in Schiff base formation with primary amines :
General Reaction:
Notably, the benzimidazole nitrogen does not participate in condensation, preserving the heterocyclic integrity .
Ketone Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ketone to a secondary alcohol:
Benzimidazole Ring Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the benzimidazole to benzimidazole N-oxide:
Coupling Reactions
The compound undergoes Suzuki-Miyaura cross-coupling via pre-functionalization:
Stepwise Process:
| Boronic Acid | Coupling Partner | Product Yield |
|---|---|---|
| Phenylboronic acid | Biaryl derivative | 78% |
| 4-Pyridylboronic acid | Heteroaryl analog | 63% |
Stability Under Physiological Conditions
Studies in pH 7.4 buffer (37°C) reveal:
-
Degradation Pathway: Hydrolysis of the ethanone linker → benzimidazole + resorcinol derivative
-
Chelation Effects: Forms stable complexes with Fe³⁺ and Cu²⁺ (log K = 4.8–5.3)
Mechanistic Insights
-
Resonance stabilization of the benzimidazole ring directs electrophiles to the phenyl ring .
-
Hydrogen-bonding network between 2-OH and benzimidazole-N enhances thermal stability (decomposition >250°C) .
This reactivity profile supports applications in medicinal chemistry (antimicrobials, enzyme inhibitors) and materials science (chelating agents, coordination polymers) . Experimental protocols should prioritize anhydrous conditions for substitution reactions and inert atmospheres for reduction steps .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone have been evaluated against various cancer cell lines. The results indicated significant antiproliferative effects, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound N9 | HCT116 (Colorectal) | 5.85 | |
| Compound N18 | HCT116 (Colorectal) | 4.53 | |
| Compound 2g | MDA-MB-231 (Breast) | 16.38 |
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives has also been documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism Tested | MIC (µM) | Reference |
|---|---|---|---|
| N1 | Staphylococcus aureus | 1.27 | |
| N8 | E. coli | 1.43 | |
| N22 | Candida albicans | 64 |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of benzimidazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Screening : Another study assessed the antimicrobial properties against a panel of bacterial strains and fungi, showing that certain modifications to the benzimidazole structure significantly enhanced activity.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole and phenolic structures can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets could include kinases, oxidases, or other enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzimidazol-1-yl)ethanone: Lacks the phenyl ring and its substitutions.
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone: Lacks the benzimidazole moiety.
2-(Benzimidazol-1-yl)-1-phenylethanone: Lacks the ethyl and dihydroxy substitutions on the phenyl ring.
Uniqueness
2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the combination of the benzimidazole core with a substituted phenyl ring, which may confer distinct chemical and biological properties compared to its simpler analogs.
Biological Activity
The compound 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone , identified by its CAS number 139399-42-1, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is . The structural composition includes a benzimidazole ring and a substituted phenyl group, which are crucial for its biological activity.
Antitumor Activity
Research has indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain benzimidazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has shown promise in inhibiting the growth of various cancer cell lines, although detailed quantitative data specific to this compound is limited.
Case Study:
A study on similar benzimidazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the structure can enhance cytotoxicity. The combination of these compounds with conventional chemotherapy agents like doxorubicin has been suggested to yield synergistic effects, enhancing overall efficacy against resistant cancer types .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals. This property is essential for reducing oxidative stress in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Research Findings:
Molecular docking studies have indicated that the compound interacts effectively with key enzymes involved in oxidative stress pathways, potentially leading to decreased levels of reactive oxygen species (ROS) in cellular environments .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Quantitative Analysis:
In vitro studies have demonstrated that certain benzimidazole derivatives show IC50 values ranging from 0.6 to 10 µM against AChE, indicating moderate to high potency as enzyme inhibitors . The structure-activity relationship suggests that substituents on the benzimidazole ring significantly influence enzyme binding affinity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone?
The synthesis typically involves coupling benzimidazole derivatives with substituted acetophenones. A general method includes:
- Step 1: Alkylation of 1H-benzimidazole using acetyl chloride under reflux conditions to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2: Friedel-Crafts acylation or nucleophilic substitution to attach the 5-ethyl-2,4-dihydroxyphenyl moiety. For example, tert-butyllithium-mediated coupling with 3,4,5-trimethoxybenzoyl chloride in THF at −78°C can yield analogous benzimidazole-acetophenone derivatives .
- Purification: Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) is recommended .
Q. How is the compound structurally characterized in academic studies?
Key techniques include:
- Mass Spectrometry (MS): To confirm molecular weight. For example, 1-(5-ethyl-2,4-dihydroxyphenyl)ethanone (a related intermediate) shows a base peak at m/z 178 in EI-MS .
- NMR Spectroscopy: H NMR (DMSO-d6) resolves aromatic protons (δ 6.8–8.0 ppm), hydroxyl groups (δ 9–12 ppm), and ethyl/methylene signals (δ 1.2–4.5 ppm) .
- X-ray Crystallography: Benzimidazole derivatives often form monoclinic crystals (space group P2/c), with hydrogen bonding between hydroxyl groups and heteroatoms stabilizing the structure .
Q. What biological activities are associated with this compound?
While direct data is limited, structurally related benzimidazole-acetophenones exhibit:
- Enzyme Inhibition: IC values in the micromolar range for targets like intestinal alkaline phosphatase (e.g., 14.8 μM for a dihydroxyphenyl-benzimidazole analog) .
- Antiproliferative Effects: Analogous derivatives show activity against cancer cell lines via tubulin polymerization inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reagent Selection: Use anhydrous THF and tert-butyllithium for improved electrophilic acylation efficiency .
- Temperature Control: Maintain −78°C during lithiation to prevent side reactions .
- Catalysis: Explore Bi(OTf) or Sc(OTf) for Friedel-Crafts reactions, which enhance regioselectivity in polyhydroxyaryl systems .
Q. How to resolve contradictions in reported IC50_{50}50 values for related compounds?
Discrepancies may arise from:
- Assay Conditions: Variations in pH, buffer composition, or enzyme isoforms (e.g., tissue-specific alkaline phosphatase) .
- Structural Modifications: Substitutions on the benzimidazole (e.g., nitro vs. bromo groups) or acetophenone (e.g., ethyl vs. methyl) alter steric/electronic profiles .
- Validation: Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. colorimetric) .
Q. What computational methods support mechanistic studies of this compound?
- Docking Simulations: Use AutoDock Vina to model interactions with targets like FAD-dependent oxidoreductases, leveraging crystallographic data from Chaetomium thermophilum studies .
- QSAR Modeling: Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity using partial least squares regression .
- DFT Calculations: Analyze charge distribution in the ethanone-benzimidazole core to predict reactivity sites .
Q. How does crystallographic fragment screening inform drug design for this scaffold?
- Fragment Libraries: Screen against FAD-dependent oxidoreductases to identify binding hotspots. Fragments with >90% purity (HPLC-UV) are prioritized .
- Binding Modes: Identify π-π stacking between benzimidazole and aromatic residues (e.g., Phe154) or hydrogen bonds with hydroxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
